molecular formula C17H16FN5O2S B2680075 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 781654-61-3

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2680075
CAS No.: 781654-61-3
M. Wt: 373.41
InChI Key: KIRKJWOBMRJANM-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a 1,2,4-triazole core substituted at the 3rd position with a sulfanyl-acetamide moiety. Key structural attributes include:

  • 4-methoxyphenyl group at position 5, contributing electron-donating properties and steric bulk.
  • N-(4-fluorophenyl)acetamide, introducing an electron-withdrawing fluorine atom para to the amide linkage.

This structure is designed to optimize interactions with biological targets, particularly in anti-inflammatory and antimicrobial applications, as inferred from structurally related compounds .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-25-14-8-2-11(3-9-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKJWOBMRJANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H13N4O2SC_{12}H_{13}N_4O_2S, with a molecular weight of approximately 273.33 g/mol. The structure features a triazole ring, an acetamide moiety, and a sulfanyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC12H13N4O2SC_{12}H_{13}N_4O_2S
Molecular Weight273.33 g/mol
IUPAC Name2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
AppearancePowder

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi .
  • Anticancer Potential : Triazole derivatives have been explored for their anticancer properties. For instance, compounds with structural similarities to our target have demonstrated significant cytotoxic effects against cancer cell lines .
  • Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or receptors critical for cellular functions. This inhibition can disrupt various disease pathways .

Case Studies and Research Findings

  • Antifungal Activity :
    A study highlighted that certain triazole derivatives exhibited potent antifungal activity against strains such as Candida and Aspergillus. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antifungal agents .
  • Antibacterial Effects :
    Research has documented that triazole compounds can display remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed MIC values ranging from 0.125 to 8 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells :
    A specific study focused on the cytotoxic effects of triazole derivatives on multicellular spheroids derived from cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent .

The biological activity of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide may involve:

  • Inhibition of Enzymatic Activity : Triazoles often act as inhibitors for enzymes involved in nucleic acid synthesis or metabolic pathways essential for microbial growth.
  • Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can interfere with the integrity of microbial cell membranes, leading to cell death.

Scientific Research Applications

Anticancer Properties

Triazole derivatives, including this compound, have shown significant anticancer activity. Studies indicate that they can inhibit various cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation: Many triazoles disrupt cell cycle progression.
  • Induction of Apoptosis: They promote programmed cell death in cancer cells.
  • Targeting Metabolic Pathways: Some derivatives inhibit metabolic enzymes critical for tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against several cancer cell lines resistant to conventional therapies.

Antiviral Activity

Triazole derivatives have demonstrated potential as antiviral agents. Research highlights their effectiveness against HIV and other viral pathogens by targeting specific viral enzymes and preventing replication. For instance, sulfanyltriazoles have shown efficacy against NNRTI-resistant HIV mutants.

Case Study:
Another investigation focused on the antiviral properties of triazole derivatives against HIV. Results indicated that modifications to the triazole core could enhance efficacy against resistant strains.

Antimicrobial Effects

Compounds within this class exhibit antimicrobial properties against various pathogens. The sulfanyl group enhances their ability to penetrate microbial membranes and disrupt essential functions.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that substitutions on the triazole ring significantly influence biological activity. For example:

  • Introducing methoxy groups improves solubility and bioavailability.
  • Specific substitutions can enhance anticancer efficacy.

Summary of Applications

Application Area Description Mechanism Case Studies
AnticancerInhibition of cancer cell proliferation and induction of apoptosisDisruption of cell cycle; targeting metabolic pathwaysSignificant cytotoxicity observed in various resistant cancer cell lines
AntiviralEffectiveness against HIV and other viral pathogensTargeting viral enzymes to prevent replicationEnhanced efficacy against NNRTI-resistant strains
AntimicrobialActivity against various pathogensDisruption of microbial membranesDemonstrated antimicrobial properties in laboratory settings

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Aryl Group at Position 5
  • Target Compound : 4-Methoxyphenyl group.
    • Effect : The methoxy group enhances electron density and may participate in hydrophobic interactions or hydrogen bonding if demethylated .
  • Analog 1 (): 4-tert-Butylphenyl and 4-methoxyphenyl.
  • Analog 2 () : 4-Chlorophenyl.
    • Effect : Chlorine’s electron-withdrawing nature may enhance binding to targets requiring polarized interactions, such as microbial enzymes .
  • Analog 3 (): Furan-2-yl.
Amino Group at Position 4
  • Target Compound: Retains the 4-amino group, critical for hydrogen bonding with residues in enzyme active sites (e.g., reverse transcriptase) .
  • Analog 4 (): Methyl and sulfanyl-methyl substituents.

Modifications on the Acetamide Moiety

N-Aryl Substituents
  • Target Compound : 4-Fluorophenyl.
    • Effect : Fluorine’s electronegativity improves metabolic stability and may enhance interactions with hydrophobic pockets .
  • Analog 5 (): 3-Fluorophenyl.
  • Analog 6 () : 4-Chloro-2-methylphenyl.
    • Effect : Chlorine and methyl groups increase lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .
  • Analog 7 () : Nitrophenyl and ethoxyphenyl.
    • Effect : Nitro groups improve anti-exudative activity but may introduce toxicity concerns .

Structural Characterization and Computational Insights

  • Synthesis : The target compound’s structure can be confirmed via ¹H NMR, as demonstrated for furan-containing analogs (δ 7.2–8.1 ppm for aromatic protons) .
  • Crystallography : SHELX software (e.g., SHELXL) is widely used for refining similar triazole derivatives, ensuring accurate bond length and angle measurements .
  • Docking Studies : AutoDock predicts strong binding of triazole-acetamides to reverse transcriptase (free energy < -9 kcal/mol), with methoxy and fluorine groups stabilizing interactions .

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